molecular formula C12H11N3O2 B8542317 5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester

5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester

Cat. No. B8542317
M. Wt: 229.23 g/mol
InChI Key: BJGIPXFMOPNVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 5-amino-2-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-9(13)7-14-11(15-10)8-5-3-2-4-6-8/h2-7H,13H2,1H3

InChI Key

BJGIPXFMOPNVGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1N)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4.0 g (0.0186 mole) of 5-amino-2-phenyl-pyrimidine-4-carboxylic acid in an ice bath was slowly added 48 mL of trifluoroacetic anhydride and the mixture was heated to 50° C. for 5 h. The reaction mixture was filtered, washed with a little trifluoroacetic anhydride and dried. To a suspension of the resulting product in 50 mL of methanol, was added 0.1 mL of 0.5M sodium methoxide in methanol. The mixture was refluxed for 15 minutes, cooled to room temperature, and HCl gas was bubbled in for one hour. After cooling and filtering, the solid was treated with 200 ml of 1N NaOH and 200 ml ether. The organic layer was dried over magnesium sulfate, filtered, evaporated to yield 2.43 g of 5-amino-2-phenyl-pyrimidine-4-carboxylic acid methyl ester, as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.